![molecular formula C16H16N4O2 B2499986 N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide CAS No. 339102-45-3](/img/structure/B2499986.png)

N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

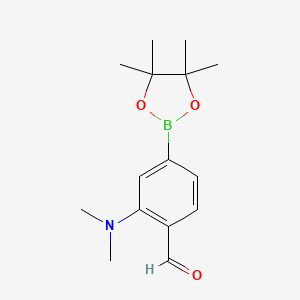

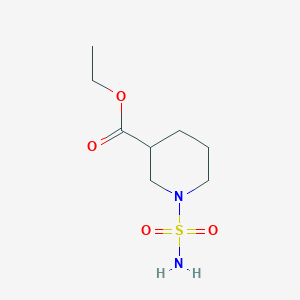

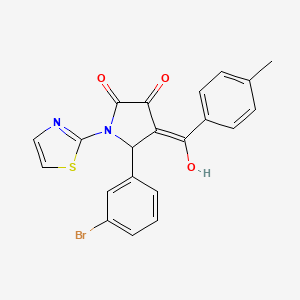

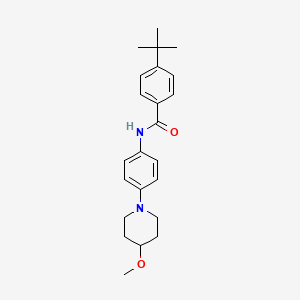

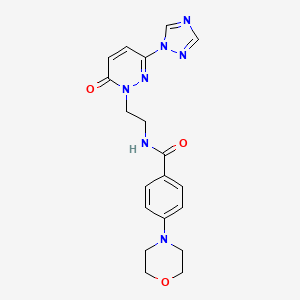

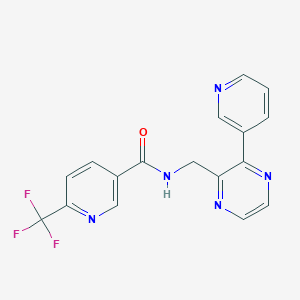

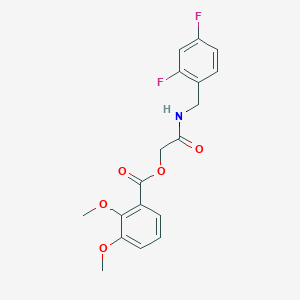

The compound N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-methylbenzyl)oxy]iminoformamide is a chemical entity that appears to be related to various heterocyclic compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the type of chemistry involved in the synthesis and potential reactivity of such compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the reaction of various starting materials in the presence of catalysts or under specific conditions such as microwave irradiation or conventional heating methods. For instance, the synthesis of β-keto Weinreb amides and unsymmetrical ketones can be achieved using a highly reactive reagent like N-methoxy-N-methylcyanoformamide, which is prepared from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole . Similarly, novel indolin-2-one analogs have been synthesized under microwave irradiation, indicating that the synthesis of complex molecules can be facilitated by advanced techniques .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is characterized by the presence of various functional groups and substitution patterns that can influence their reactivity and biological activity. For example, the presence of a cyano group and methoxy substituents in the pyridine ring, as seen in the title compound, is a common feature in many biologically active molecules. The indolin-2-one analogs mentioned in the papers also contain various substituents that contribute to their potential as anticancer agents .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored through their interactions with different reagents and conditions. The formation of β-keto Weinreb amides from lithium enolates using a reactive reagent like N-methoxy-N-methylcyanoformamide demonstrates the potential for complex transformations . Additionally, the synthesis of substituted derivatives of benzothiazole compounds through reactions with arylamines, heterylamines, phenols, and compounds containing active methylene groups showcases the versatility of these heterocyclic frameworks in chemical reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can be inferred. Heterocyclic compounds often exhibit a range of physical properties such as solubility, melting points, and stability, which are influenced by their molecular structure. The chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of certain functional groups, and the ability to form stable intermediates, are crucial for their application in synthesis and potential biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Pharmaceutical Implications

- Novel synthesis methods for omeprazole, a proton pump inhibitor chemically described as (5-methoxy-2-[[(4-metboxy-3,5dimethylpyridinyl) methyl] sulfinyl]-l-benzimidazole), have been explored, providing insights into pharmaceutical impurities and the development of proton pump inhibitors. The synthesis involves various steps leading to the formation of pharmaceutical impurities which can serve as standard impurities for further studies (Saini et al., 2019).

Environmental Toxicology and Pollutant Treatment

- Redox mediators in the treatment of organic pollutants using oxidoreductive enzymes have been reviewed. This approach has shown promise in the degradation or transformation of recalcitrant compounds present in industrial wastewater. Enzymes like laccases, peroxidases, and others, when used in combination with redox mediators, can significantly enhance the degradation efficiency of pollutants (Husain & Husain, 2007).

Biochemical Aspects and Pigment Production

- Betalains, which are vacuolar pigments, have been studied for their chemistry and biochemistry. They are composed of betalamic acid and serve as chemosystematic markers in certain plant families. The review provides a comprehensive overview of betalain structures, their synthesis, ecophysiological factors affecting their production, and their health benefits. This information may be relevant for understanding the biological significance and potential applications of structurally similar compounds (Khan & Giridhar, 2015).

Eigenschaften

IUPAC Name |

N'-(3-cyano-4-methoxypyridin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-12-3-5-13(6-4-12)10-22-20-11-19-16-14(9-17)15(21-2)7-8-18-16/h3-8,11H,10H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDSKDNWCCAVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CONC=NC2=NC=CC(=C2C#N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2499904.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)

![3-[(1-Ethylcyclobutanecarbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2499919.png)

![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2499924.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)